molecular formula C12H11N3O4S B2640671 2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic Acid CAS No. 921064-65-5

2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic Acid

Cat. No. B2640671
CAS RN: 921064-65-5
M. Wt: 293.3
InChI Key: POBRETZFBPARQA-UHFFFAOYSA-N
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Description

The compound “2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic Acid” is a complex organic molecule that contains an oxadiazole ring and a benzamidomethyl group . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazoles can generally be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, LCMS, and NMR .

Scientific Research Applications

Synthesis and Characterization

  • A series of N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2"-sulfanyl acetamide were synthesized and characterized, showing activity against enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) (Siddiqui et al., 2013).
  • Novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives were synthesized, showing potent antimicrobial and antioxidant activities, as well as encouraging antitubercular results (Fathima et al., 2021).

Biological Activities

  • Compounds derived from the core structure demonstrated potent inhibitory activities against specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant for neurological disorders and diseases (Rehman et al., 2013).
  • Another study focused on the antimicrobial and cytotoxicity profiles of novel oxadiazole derivatives, highlighting their potential as antimicrobial agents with specific activity against bacterial strains such as Pseudomonas aeruginosa and Candida albicans (Kaplancıklı et al., 2012).
  • A research on substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides revealed their effectiveness as inhibitors of human alkaline phosphatase (ALP), suggesting a potential therapeutic application for diseases associated with ALP activity (Iqbal et al., 2019).

Pharmacological Evaluation

  • The pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated their potential as anti-bacterial agents and moderate inhibitors of α-chymotrypsin enzyme, suggesting a scope for further exploration in antibacterial therapies (Siddiqui et al., 2014).

Future Directions

Oxadiazoles, including those with benzamidomethyl groups, are a topic of ongoing research due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and evaluating their potential as therapeutic agents .

properties

IUPAC Name

2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-10(17)7-20-12-15-14-9(19-12)6-13-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBRETZFBPARQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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